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Abstract
Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily

isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for

its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1

(DM1). This document provides a detailed technical overview of Toringin, encompassing its

chemical structure, physicochemical properties, and its mechanism of action related to the

mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and

a schematic of its proposed signaling pathway are also presented.

Chemical Structure and Identification
Toringin is a flavonoid glycoside. Its chemical structure consists of a flavone backbone

(chrysin) to which a β-D-glucopyranosyl moiety is attached at the 5-position.

IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one

Molecular Formula: C₂₁H₂₀O₉

CAS Number: 1329-10-8[1]

Physicochemical Properties
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A summary of the known quantitative data for Toringin is presented in Table 1. This data is

crucial for its handling, formulation, and application in experimental settings.

Property Value Source

Molecular Weight 416.38 g/mol [1]

Physical Description Powder ChemFaces

Purity ≥98% ChemFaces

Solubility
≥ 2.5 mg/mL in 10% DMSO /

90% Corn Oil
[2]

≥ 2.08 mg/mL in 10% DMSO /

40% PEG300 / 5% Tween-80 /

45% Saline

[2]

≥ 2.08 mg/mL in 10% DMSO /

90% (20% SBE-β-CD in

Saline)

[2]

Table 1: Physicochemical properties of Toringin.

Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and

characterization of Toringin.

UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids like Toringin typically shows two major absorption bands.

For a structurally similar compound, rutin (a quercetin glycoside), the absorption maxima

(λmax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands

correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the

flavonoid structure.

Infrared (IR) Spectroscopy
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The IR spectrum of Toringin is expected to exhibit characteristic absorption peaks

corresponding to its functional groups. Based on its structure, the following peaks can be

anticipated:

O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]

C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]

C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹

C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]

C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for the detailed structural elucidation of Toringin. The

spectra would reveal the specific chemical environments of each proton and carbon atom in the

molecule. Although a complete, assigned spectrum for Toringin is not readily available in the

public domain, the expected chemical shifts can be predicted based on its structural

components (chrysin and glucose).

Mass Spectrometry
Mass spectrometry would confirm the molecular weight of Toringin (416.38 g/mol ).

Fragmentation patterns observed in MS/MS experiments would provide further structural

information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from

the parent ion.

Experimental Protocols
Isolation and Purification of Toringin from Malus
spectabilis
The following is a general protocol for the isolation and purification of flavonoids from plant

material, which can be adapted for Toringin:

Extraction:
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Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is

subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate or

methanol, for several hours.

The crude extract is then concentrated under reduced pressure using a rotary evaporator.

Chromatographic Purification:

Column Chromatography: The crude extract is subjected to column chromatography on

silica gel. The column is eluted with a gradient of solvents, typically starting with a non-

polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent

(e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-

layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

compound of interest are further purified by preparative HPLC on a C18 column using a

mobile phase such as a methanol/water or acetonitrile/water gradient.

Characterization:

The purified compound is identified and characterized using spectroscopic methods as

described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).

Biological Activity and Signaling Pathway
Toringin has been identified as a promising compound for the treatment of myotonic dystrophy

type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-

untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The

transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.

The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1

(MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7]

Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1

(CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant

alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]
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Toringin is reported to ameliorate the toxic effects of these expanded CUG repeats. It is

believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of

CUGBP1, thereby restoring normal splicing patterns.

Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Toringin in the context

of myotonic dystrophy type 1.
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Proposed mechanism of Toringin in DM1.

Conclusion
Toringin is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy

type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA
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level makes it a compelling candidate for further research and drug development. This guide

provides a foundational understanding of its chemical and biological properties to aid

researchers in this endeavor. Further studies are warranted to fully elucidate its

pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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